![molecular formula C20H30N4O2 B2673530 1,10-bis(3,5-dimethyl-1H-pyrazol-1-yl)decane-1,10-dione CAS No. 96368-56-8](/img/structure/B2673530.png)
1,10-bis(3,5-dimethyl-1H-pyrazol-1-yl)decane-1,10-dione
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Overview
Description
Pyrazoles are a class of organic compounds with the formula (CH3C)2CHN2H. They are one of several isomeric derivatives of pyrazole that contain two methyl substituents . They are unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . They are white solids that dissolve well in polar organic solvents .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, a cobalt(II) iodide complex with bis(3,5-dimethyl-1H-pyrazol-1-yl)methane (L) CoLI2 has been synthesized .
Molecular Structure Analysis
The structure of pyrazole compounds is molecular mononuclear. In the case of the cobalt(II) iodide complex with bis(3,5-dimethyl-1H-pyrazol-1-yl)methane (L) CoLI2, the compound crystallizes in the monoclinic system .
Chemical Reactions Analysis
Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are also used as a precursor to a variety of ligands that are widely studied in coordination chemistry .
Physical And Chemical Properties Analysis
Pyrazoles are white solids with a density of 1.027 g/cm3 . They have a melting point of 107.5 °C and a boiling point of 218 °C .
Scientific Research Applications
Synthesis of Complex Compounds
The compound has been used in the synthesis of complex compounds such as cobalt(II) iodide complex with bis(3,5-dimethyl-1H-pyrazol-1-yl)methane . The complex compound was characterized by electron spectroscopy and X-ray diffraction analysis .
Crystal Structure Analysis
It has been used in the crystal structure analysis of bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthate . The colorless crystals of the compound were obtained by slow evaporation at room temperature from an anhydrous methanol and toluene solution .
Antileishmanial Activity
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound that has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Antimalarial Evaluation
The compound has also been evaluated for its antimalarial properties .
Synthesis of 1, 3, 5-trisubstituted-4,5-dihydro-1H-pyrazole
It has been used in the synthesis of 1, 3, 5-trisubstituted-4,5-dihydro-1H-pyrazole .
Therapeutic Potential
Mechanism of Action
The mechanism of action of pyrazole compounds can vary depending on their structure and the specific application. For example, in the field of medicinal chemistry, molecular simulation studies have been performed to justify the potent in vitro antipromastigote activity of certain pyrazole compounds .
Future Directions
properties
IUPAC Name |
1,10-bis(3,5-dimethylpyrazol-1-yl)decane-1,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-15-13-17(3)23(21-15)19(25)11-9-7-5-6-8-10-12-20(26)24-18(4)14-16(2)22-24/h13-14H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGVAGBSVYVLOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CCCCCCCCC(=O)N2C(=CC(=N2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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